cabenegrin A-I

Description

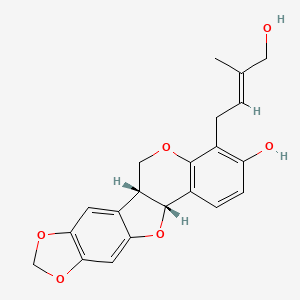

Structure

2D Structure

3D Structure

Properties

CAS No. |

84297-59-6 |

|---|---|

Molecular Formula |

C21H20O6 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(1R,12R)-17-[(E)-4-hydroxy-3-methylbut-2-enyl]-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |

InChI |

InChI=1S/C21H20O6/c1-11(8-22)2-3-12-16(23)5-4-13-20(12)24-9-15-14-6-18-19(26-10-25-18)7-17(14)27-21(13)15/h2,4-7,15,21-23H,3,8-10H2,1H3/b11-2+/t15-,21-/m0/s1 |

InChI Key |

WTAGIHGECXTWAX-CEDAXXPESA-N |

Isomeric SMILES |

C/C(=C\CC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)O)/CO |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OCC3C2OC4=CC5=C(C=C34)OCO5)O)CO |

Origin of Product |

United States |

Isolation, Biosynthesis, and Structural Elucidation of Cabenegrin A I

Natural Source and Extraction Methodologies from Harpalyce brasiliana Benth

Cabenegrin A-I is a naturally occurring compound isolated from Harpalyce brasiliana Benth, a shrub belonging to the Leguminosae family. academicjournals.orgwisconsin.edu This plant, commonly known as "snake root" (Erva de Cobra), is endemic to Brazil and is utilized in folk medicine, particularly as an antidote for snakebites. academicjournals.orgwisconsin.edunih.gov The roots of H. brasiliana are a prolific source of various secondary metabolites, including pterocarpans, triterpenoids, and flavonoids, which are believed to contribute to its biological activities. academicjournals.orgacademicjournals.org

The initial step in obtaining this compound involves the preparation of a plant extract. The most common method employed is maceration, a technique that involves soaking the plant material in a solvent to dissolve the target compounds. researchgate.netdergipark.org.tr For H. brasiliana, a hydroalcoholic solution, typically a mixture of ethanol and water (e.g., 70:30, v/v), is traditionally and scientifically used as the extraction solvent, or menstruum. academicjournals.orgnih.gov This process aims to weaken and rupture the plant's cell walls, allowing the soluble phytochemicals to be released into the solvent. dergipark.org.tr The crude extract obtained through this method contains a complex mixture of compounds, including this compound, from which the pure substance must be isolated. wisconsin.eduwisconsin.edu

Isolation Techniques and Purity Assessment

Following extraction, a systematic process of separation and purification is required to isolate this compound from the complex mixture of metabolites present in the crude extract of Harpalyce brasiliana. The isolation of this compound, along with other related pterocarpans like cabenegrin A-II and maackiain, is achieved using various chromatographic methods. researchgate.netnih.gov

A common strategy is bioassay-guided fractionation. nih.gov This approach involves separating the crude extract into different fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation. For instance, the chloroform fraction of an ethanol extract from the roots of H. brasiliana has been shown to contain a suite of bioactive pterocarpans, including this compound. nih.gov

These fractions are typically purified using a combination of chromatographic techniques. While the specific sequence can vary, it often involves methods such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to achieve high purity. The final purity of the isolated compound is assessed using analytical techniques like HPLC and spectroscopic methods, ensuring a homogenous sample for structural elucidation and biological testing. The process is challenging as these compounds often exist in very small and impure amounts in their natural source. wisconsin.edu

Table 1: Bioactive Compounds Isolated from Harpalyce brasiliana

| Compound Class | Specific Compounds |

| Pterocarpans | This compound, Cabenegrin A-II, Maackiain, Medicarpin, Leiocarpin, 4'-dehydroxythis compound |

| Triterpenoids | Betulinic Acid |

| Flavonoids | Quercetin, Harpalycin |

Proposed Biosynthetic Pathways of Pterocarpans with Relevance to this compound

Pterocarpans, the class of compounds to which this compound belongs, are synthesized in plants through the isoflavonoid (B1168493) pathway. nih.gov This pathway begins with the general phenylpropanoid pathway, leading to the formation of a chalcone intermediate, which is then isomerized to a flavanone.

The key steps specific to pterocarpan (B192222) biosynthesis are as follows:

Isoflavone Formation : An aryl migration reaction catalyzed by isoflavone synthase (IFS) converts the flavanone (e.g., liquiritigenin) into an isoflavone (e.g., daidzein). nih.gov

Hydroxylation and Reduction : The isoflavone undergoes a series of modifications, including hydroxylation and reduction. An essential step is the reduction of the isoflavone double bond by isoflavone reductase (IFR) to yield an isoflavanol. nih.gov

Cyclization : The final and defining step in forming the characteristic tetracyclic pterocarpan core is a stereospecific ring closure. This reaction is catalyzed by pterocarpan synthase (PTS), an enzyme that acts as a 2'-hydroxyisoflavanol 4,2'-dehydratase. nih.gov This enzyme facilitates the dehydration of the 2'-hydroxyisoflavanol intermediate, leading to the formation of the fused ring system of the pterocarpan. nih.gov

The specific stereochemistry of the final pterocarpan product, such as this compound, is determined during this enzymatic cyclization step. nih.gov The various substituents found on the pterocarpan core, such as the prenyl group in this compound, are added by other specific enzymes at different stages of the pathway.

Advanced Spectroscopic and Chiroptical Methodologies for Absolute Configuration and Structural Confirmation

The definitive identification of a complex natural product like this compound relies on a combination of advanced analytical techniques. researchgate.net After isolation and purification, spectroscopic and chiroptical methods are employed to determine the molecule's planar structure, relative stereochemistry, and, crucially, its absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. nih.govstanford.edu For this compound, a suite of NMR experiments is used to piece together its molecular framework.

1D NMR : Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. ¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary). researchgate.net

2D NMR : Two-dimensional NMR techniques are essential for establishing the precise connectivity of atoms. researchgate.net Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for connecting structural fragments by showing correlations between protons and carbons over two or three bonds. nih.gov

Together, these NMR data allow for the unambiguous assignment of the constitution and relative configuration of this compound. researchgate.net

Table 2: General Application of NMR Techniques in Structure Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Chemical shift, integration (proton count), multiplicity (neighboring protons) |

| ¹³C NMR | Number and chemical environment of carbon atoms |

| COSY | ¹H-¹H spin-spin coupling networks (connectivity) |

| HSQC/HSQC | Direct ¹H-¹³C correlations (which proton is attached to which carbon) |

| HMBC | Long-range ¹H-¹³C correlations (piecing together the carbon skeleton) |

| NOESY | Through-space correlations between protons (information on relative stereochemistry) |

While NMR spectroscopy can define the relative arrangement of atoms, it cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods, with Electronic Circular Dichroism (ECD) spectroscopy being a primary tool. researchgate.netnih.gov

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyasia.commtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer; its mirror image will produce a spectrum of equal magnitude but opposite sign. spectroscopyasia.com

The modern approach to determining absolute configuration involves a combination of experimental measurement and quantum chemical calculations: nih.gov

The experimental CD spectrum of the isolated this compound is recorded.

The theoretical CD spectra for both possible enantiomers of the proposed structure are calculated using methods like time-dependent density functional theory (TDDFT).

The experimental spectrum is then compared to the calculated spectra. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration. nih.gov

This powerful combination of experimental and theoretical CD analysis was instrumental in establishing the absolute stereochemistry of this compound. researchgate.net

Synthetic Strategies and Analog Development of Cabenegrin A I

Early Approaches to Racemic Cabenegrin A-I Synthesis

Early synthetic efforts towards pterocarpans, which would have been contemporaneous with the initial interest in this compound, were primarily focused on the construction of the racemic form of the characteristic tetracyclic core. These initial strategies were often linear and lacked stereocontrol, resulting in a mixture of enantiomers. While specific literature detailing an early racemic synthesis of this compound is not prominent, the general methodologies developed for other pterocarpans provide a clear indication of the likely approaches that would have been employed.

A common strategy involved the synthesis of a 2'-hydroxyisoflavan, which could then undergo acid-catalyzed cyclization to form the pterocarpan (B192222) ring system. This process, however, would typically yield a racemic mixture. Another prevalent method was the reduction of a corresponding isoflavone to an isoflavene, followed by an intramolecular cyclization.

Key features of these early approaches included:

Use of readily available starting materials: Syntheses often commenced from simple phenolic precursors.

Lack of stereocontrol: The cyclization steps generally did not employ chiral catalysts or auxiliaries, leading to racemic products.

Focus on core construction: The primary goal was the successful assembly of the complex pterocarpan skeleton.

These early methods, while successful in providing access to the pterocarpan scaffold, were inefficient for producing specific enantiomers and often involved harsh reaction conditions with moderate yields.

Total Synthesis of Enantiomerically Pure (-)-Cabenegrin A-I

The biological activity of pterocarpans is often highly dependent on their stereochemistry. Consequently, the development of synthetic routes to enantiomerically pure forms, such as the naturally occurring (-)-cabenegrin A-I, has been a significant goal for synthetic chemists. While a dedicated total synthesis of (-)-cabenegrin A-I has not been extensively reported in dedicated literature, the advancements in asymmetric synthesis have provided a toolkit of stereoselective methods applicable to its construction.

Modern stereoselective syntheses of pterocarpans often rely on one of several key strategies to control the stereochemistry at the C-6a and C-11a positions. These methods represent a significant advancement over the earlier racemic approaches.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources to introduce the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce high levels of enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of an isoflavone precursor can set the stereocenter that directs the subsequent cyclization.

Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.

A hypothetical stereoselective route to (-)-cabenegrin A-I could involve the asymmetric reduction of a suitably substituted isoflavone to a chiral isoflavan-4-ol, which would then undergo a stereospecific intramolecular cyclization.

The successful synthesis of a complex molecule like (-)-cabenegrin A-I hinges on the strategic formation of key synthetic intermediates. In the context of pterocarpan synthesis, several classes of intermediates are of particular importance.

| Intermediate Class | Role in Synthesis | Potential Reaction Mechanism |

| Isoflavones | Precursors for the B and C rings | Asymmetric hydrogenation/transfer hydrogenation |

| 2'-Hydroxyisoflavan-4-ols | Key intermediates for cyclization | Stereoselective reduction of isoflavones |

| Pterocarpenes | Can be reduced to the pterocarpan core | Intramolecular Heck reaction, followed by reduction |

The mechanism of the crucial cyclization step often involves the formation of an oxonium ion at the C-4 position of the isoflavan intermediate, which is then trapped by the nucleophilic 2'-hydroxyl group on the B-ring. The stereochemistry of this cyclization is dictated by the pre-existing stereocenter at C-3 of the isoflavan.

Rational Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While specific research on the rational design of this compound analogues is not widely documented, the principles of medicinal chemistry and the study of other pterocarpans provide a framework for how such a program might be approached.

The rational design of this compound analogues would likely focus on modifications at several key positions:

A- and D-ring substituents: Altering the substitution pattern on the aromatic rings could influence the molecule's interaction with biological targets and affect its solubility and metabolic stability.

Stereochemistry: The synthesis of the unnatural (+)-enantiomer or diastereomers could reveal important structure-activity relationships.

Core modifications: Altering the pterocarpan skeleton itself, for example, by introducing heteroatoms or changing ring sizes, could lead to novel biological activities.

The synthesis of these analogues would leverage the synthetic methodologies developed for the natural product itself, with the introduction of desired modifications at appropriate stages of the synthetic sequence.

Methodological Advancements in Pterocarpan Core Construction Relevant to this compound

The field of organic synthesis is constantly evolving, and new methodologies for the construction of complex molecular architectures are continually being developed. Several modern synthetic methods are particularly relevant to the efficient construction of the pterocarpan core found in this compound.

| Methodological Advancement | Description | Relevance to this compound Synthesis |

| Palladium-Catalyzed Reactions | Cross-coupling reactions (e.g., Suzuki, Heck) allow for the efficient formation of key carbon-carbon and carbon-heteroatom bonds. | Intramolecular Heck reactions have been used to construct the pterocarpan core from appropriately substituted precursors. |

| Gold-Catalyzed Cyclizations | Gold catalysts have emerged as powerful tools for the cyclization of enynes and other unsaturated systems. | Could offer a mild and efficient alternative for the key cyclization step in pterocarpan synthesis. |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation improves efficiency and reduces waste. | One-pot procedures for the conversion of isoflavones to pterocarpans via a sequence of reduction and cyclization have been developed. |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations under mild conditions. | Could enable novel disconnections and synthetic routes to the pterocarpan skeleton. |

These methodological advancements offer the potential for more concise, efficient, and environmentally friendly syntheses of this compound and its analogues, facilitating further investigation into their biological properties.

Investigation of Biological Activities and Molecular Mechanisms of Cabenegrin A I Excluding Clinical Data

Antiophidic Activity and Venom Component Interaction Studies

Cabenegrins A-I and A-II were originally isolated from a plant known in Northeast Brazilian folk medicine as "Cabeça-de-negro," which is a key ingredient in an anti-snakebite remedy called "Específico Pessoa". nih.gov This traditional use has prompted scientific investigation into their mechanisms of action against snake venom components. While direct mechanistic studies on cabenegrin A-I are limited, the activities of related pterocarpans provide insight into its potential antiophidic actions.

Phospholipase A2 (PLA2) enzymes are major toxic components in the venom of many snake species, responsible for a variety of pharmacological effects including myotoxicity, neurotoxicity, and inflammation. nih.gov The inhibition of PLA2 is a key target for developing antivenom agents. nih.govnih.gov

Natural inhibitors, including phenolic compounds and terpenoids, have been shown to effectively inhibit PLA2s from different snake venoms. nih.gov Studies on the pterocarpan (B192222) edunol, which has also been isolated from plants used in traditional medicine against snakebites, have demonstrated its ability to neutralize the activities of Bothrops snake venom. nih.gov This includes the inhibition of PLA2 activity, suggesting that compounds within this class can interfere with the catalytic function of these venom enzymes. nih.gov The proposed mechanism for such inhibitors often involves binding to the PLA2 enzyme, which can prevent it from hydrolyzing phospholipids in cell membranes, thereby mitigating its toxic effects.

Myotoxins and proteases in snake venom are responsible for severe local tissue damage, including muscle necrosis (myotoxicity) and the breakdown of structural proteins (proteolysis), which can lead to irreversible injury. nih.govresearchgate.net

The investigation of pterocarpans has revealed their potential to counteract these damaging effects. For instance, the synthesized pterocarpan edunol has shown direct antimyotoxic and antiproteolytic activities against the venom of Bothrops species. nih.gov Similarly, other natural compounds like wedelolactone, a coumestan with structural similarities to the isoflavonoid (B1168493) core of pterocarpans, exhibit potent anti-myotoxic, anti-hemorrhagic, and anti-proteolytic properties. nih.gov These compounds are believed to work by inhibiting the venom's proteolytic enzymes, such as metalloproteinases and serine proteinases, which are responsible for degrading basement membrane proteins and other components of the extracellular matrix. nih.gov This inhibitory action helps to preserve tissue integrity and reduce the extent of local necrosis following envenomation.

Anticancer and Antiproliferative Activity in Cellular Models

While research on this compound has centered on its antiophidic properties, the broader class of pterocarpans has been identified as possessing potent cytotoxic activity against a variety of cancer cell lines. nih.govnih.gov These findings suggest a potential role for pterocarpan-based compounds as novel anticancer agents. The investigation into these related molecules provides a framework for understanding the possible antiproliferative and pro-apoptotic mechanisms of this chemical class.

Numerous studies have demonstrated the potent in vitro cytotoxicity of pterocarpan derivatives against a diverse panel of human tumor cell lines. These compounds have shown efficacy in the micromolar to nanomolar range, sometimes comparable to clinically used chemotherapeutic agents like doxorubicin. nih.gov The cytotoxic effects appear to be selective for tumor cells in some cases, with lower toxicity observed against normal, non-neoplastic cell lines. nih.govnih.gov

For example, (+)-2,3,9-trimethoxypterocarpan has been shown to be highly active against multiple cancer cell lines, with its efficacy being dependent on its specific stereochemistry. nih.gov Other synthesized pterocarpan derivatives, such as LQB-118 and LQB-223, have also demonstrated significant cytotoxicity against leukemia and breast cancer cells, including multidrug-resistant (MDR) phenotypes. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Pterocarpan Compounds Against Various Tumor Cell Lines

A primary mechanism behind the antiproliferative activity of pterocarpans is their ability to interfere with cell cycle progression. nih.gov Multiple studies have shown that pterocarpan compounds can induce a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov

Specifically, 2,3,9-trimethoxypterocarpan was found to induce arrest in the prometaphase stage of mitosis. nih.gov This mitotic block is associated with disruption of microtubule function and the prevention of centrosome segregation. nih.gov Similarly, the pterocarpan derivative LQB-223 was reported to cause a significant G2/M arrest in breast cancer cells. nih.gov This disruption of the cell division process prevents cancer cells from successfully completing mitosis, ultimately inhibiting their proliferation and leading to cell death. nih.gov

In addition to halting cell cycle progression, pterocarpans have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com The induction of apoptosis is a critical mechanism for many anticancer agents. Pterocarpans appear to trigger this process through multiple cellular pathways.

Studies on various pterocarpan derivatives have indicated that they can induce apoptosis via the intrinsic, or mitochondrial-mediated, pathway. nih.govmdpi.com This involves the depolarization of the mitochondrial membrane, regulation of the Bax/Bcl-2 protein ratio to favor pro-apoptotic members, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com The release of cytochrome c triggers a cascade of events, including the activation of key executioner enzymes like caspase-3. nih.gov The activation of caspases ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the characteristic morphological changes of apoptosis, resulting in the elimination of the cancer cell. nih.govnih.gov

Antimicrobial Activity Studies

Pterocarpans are recognized for their antimicrobial properties, and this compound is suggested to contribute to these effects. nih.gov The mechanisms underlying these activities are a subject of scientific investigation.

Antifungal Mechanisms of Action in Pathogenic Fungi (e.g., Cell Membrane Disruption, Gene Expression Perturbation)

While this compound is reported to have antifungal properties, specific studies detailing its mechanisms of action against pathogenic fungi are not extensively available. bohrium.com Generally, the antifungal action of pterocarpans is thought to involve the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death. nih.govfrontiersin.org Another proposed mechanism is the interference with fungal gene expression, which would disrupt essential cellular processes. bohrium.com However, direct evidence of this compound causing cell membrane disruption or specific gene expression perturbations in pathogenic fungi requires further dedicated research.

Antibacterial Mechanisms of Action

The antibacterial activity of this compound is an area of interest, though detailed mechanistic studies are limited. Research on other pterocarpans, such as glycinol, suggests that a primary mechanism of antibacterial action is the disruption of the bacterial cell membrane's integrity and function. nih.gov This can inhibit essential processes like the transport of nutrients into the bacterial cell. nih.gov Some pterocarpans have shown the ability to act as neuraminidase inhibitors, which could reduce bacterial adhesion to host cells. researchgate.net The presence of hydroxyl groups on the pterocarpan structure is believed to be important for their antibacterial potency. bohrium.com

Antiviral Activity Investigations

This compound has been noted for its potential antiviral effects. researchgate.net Mechanistic studies on related pterocarpans have offered some insights into how this class of compounds may combat viral infections. One identified mechanism is the inhibition of viral enzymes that are crucial for replication, such as reverse transcriptase. bohrium.com Another potential mode of action is the inhibition of neuraminidase, an enzyme that can be vital for the release of new virus particles from infected cells. nih.govnih.gov For instance, the pterocarpan pterocarnin A has been shown to interfere with both the early and late stages of the herpes simplex virus type 2 (HSV-2) replication cycle, including attachment, penetration, and viral multiplication. nih.gov

Exploration of Other Mechanistic Biological Effects (e.g., Anti-inflammatory, Antioxidant)

Beyond its antimicrobial and antiviral properties, this compound is also investigated for other biological effects, including anti-inflammatory and antioxidant activities. nih.gov

The anti-inflammatory mechanisms of pterocarpans are thought to involve the modulation of key signaling pathways in the inflammatory response. For example, some pterocarpans may exert their effects by interacting with estrogen receptors and inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression. nih.gov

The antioxidant activity of pterocarpans, including by extension this compound, is attributed to their chemical structure, which allows them to scavenge free radicals and reduce oxidative stress. This antioxidant capacity may contribute to their protective effects in various biological systems.

Structure Activity Relationship Sar and Pharmacophore Analysis of Cabenegrin A I and Its Analogues

Impact of Pterocarpan (B192222) Core Modifications on Biological Activities

The pterocarpan skeleton, a tetracyclic system comprising fused benzofuran (B130515) and benzopyran rings, is the foundational structure of cabenegrin A-I and is crucial for its biological activities. researchgate.netelsevier.es Modifications to this core, particularly the pattern of oxygen-containing substituents on the aromatic rings, significantly influence the potency and spectrum of activity. Pterocarpans are a specific class of isoflavonoids that serve as phytoalexins in plants, exhibiting a range of effects including antifungal and antibacterial properties. researchgate.netresearchgate.net

In the context of antibacterial activity, analysis of similar flavonoid structures suggests that oxygenation at the C-5 position can lead to a slight increase in potency. acs.org The antitrypanosomal activity of some pterocarpans has been linked to specific substitution patterns, such as in 2-geranyl-3-hydroxy-8,9-methylenedioxypterocarpan, which shows significant activity against Trypanosoma cruzi. researchgate.net This highlights that a combination of hydroxyl, methoxy (B1213986), and more complex groups like methylenedioxy on the pterocarpan core dictates the specific interactions with biological targets.

The following table summarizes the observed impact of various substitutions on the pterocarpan core on different biological activities.

| Modification on Pterocarpan Core | Position(s) | Observed Biological Effect | Compound Example/Class |

| Methoxy Group | C-2, C-9 | Essential for strong antimitotic activity. mdpi.com | 9-Methoxypterocarpans mdpi.com |

| Hydroxyl Group | C-3 | Substitution of a methoxy group with hydroxyl maintains comparable antimitotic activity. mdpi.com | 3-Hydroxy-9-methoxypterocarpans mdpi.com |

| Multiple Hydroxyl Groups | Various | Increased hydroxylation can decrease antimitotic activity. mdpi.com | Polyhydroxylated pterocarpans mdpi.com |

| Oxygenation | C-5 | Associated with slightly increased antibacterial activity. acs.org | Flavonoids acs.org |

| Methylenedioxy and Geranyl Groups | C-8, C-9 and C-2, C-3 | Combination confers significant antitrypanosomal activity. researchgate.net | 2-Geranyl-3-hydroxy-8,9-methylenedioxypterocarpan researchgate.net |

Role of Side Chain Substituents in Activity Modulation

Prenyl and geranyl groups are common side chains found on the pterocarpan skeleton that significantly contribute to bioactivity. For example, prenylated pterocarpans have been shown to inhibit the growth of tumor cell lines. researchgate.net The antitrypanosomal activity of compounds like 2-geranyl-3-hydroxy-8,9-methylenedioxypterocarpan underscores the importance of the geranyl side chain for this specific biological effect. researchgate.net Similarly, the presence of geranyl or other lipophilic groups on flavonoid structures has been linked to increased antibacterial activity. acs.org

Studies on related natural products further reinforce the importance of side chains. For instance, structure-activity relationship studies of the isoflavonoid (B1168493) derrubone (B1233059) revealed that both a 6-prenyl and a 3-aryl side chain were critical for its cytotoxicity and its ability to inhibit the Hsp90 protein chaperone. researchgate.net The length and branching of side chains can dramatically affect the amphiphilicity of a molecule, which in turn influences its interaction with different biological membranes and targets. nih.gov This principle suggests that variations in the side chains of this compound analogues are a key strategy for modulating their biological profiles.

The table below illustrates the influence of specific side chains on the biological activities of pterocarpans and related isoflavonoids.

| Side Chain Substituent | Position on Core | Observed Biological Effect | Compound Example/Class |

| Geranyl Group | C-2 | Confers antitrypanosomal activity. researchgate.net | 2-Geranyl-3-hydroxy-8,9-methylenedioxypterocarpan researchgate.net |

| Prenyl Group | C-6 | Critical for cytotoxicity and Hsp90 inhibition. researchgate.net | Derrubone researchgate.net |

| Prenyl Group | Not specified | Associated with inhibitory effects on tumor cell lines. researchgate.net | Prenyl pterocarpans researchgate.net |

| Aryl Group | C-3 | Important for cytotoxicity and Hsp90 inhibition. researchgate.net | Derrubone researchgate.net |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of pterocarpans, including this compound. The pterocarpan skeleton possesses two chiral centers at positions 6a and 11a. elsevier.esmdpi.com This gives rise to four possible stereoisomers: two cis isomers, (-)-(6aS, 11aS) and (+)-(6aR, 11aR), and two trans isomers, (-)-(6aS, 11aR) and (+)-(6aR, 11aS). mdpi.com

The specific spatial arrangement of these isomers dictates how they interact with chiral biological targets such as enzymes and receptors, often leading to significant differences in biological activity. The total synthesis of (-)-cabenegrin A-I, with its specific stereochemistry confirmed through methods like circular dichroism, points to the importance of a single, defined isomer for its potent activity. unideb.hu

The profound impact of stereochemistry is well-documented for other members of the pterocarpan class. For example, studies on the phytoalexin glyceollin (B191339) I, which also has a pterocarpan structure, have shown that its enantiomers exhibit distinct biological activities. conicet.gov.ar The different enantiomers display varying binding affinities for estrogen receptors, leading to different downstream biological effects. conicet.gov.ar This enantiomer-specific binding highlights that the precise 3D shape of the molecule is essential for fitting into the receptor's binding pocket and eliciting a response. This principle is fundamental in drug design, where stereochemical information is vital for understanding a drug candidate's potential efficacy and for avoiding undesired effects. conicet.gov.arnih.gov

| Stereochemical Feature | Positions | Significance in Pterocarpans |

| Chiral Centers | 6a, 11a | Determine the overall 3D structure and create four possible stereoisomers. mdpi.com |

| cis Isomers | (6aS, 11aS) and (6aR, 11aR) | One of the two main configurations, influencing target binding. mdpi.com |

| trans Isomers | (6aS, 11aR) and (6aR, 11aS) | The alternative configuration, leading to different biological profiles. mdpi.com |

| Specific Enantiomer | e.g., (-)-cabenegrin A-I | The specific, naturally occurring or synthesized isomer often possesses the desired potent biological activity. unideb.hu |

Computational and In Silico Approaches for SAR Elucidation

In modern drug discovery, computational and in silico methods are indispensable tools for elucidating structure-activity relationships and accelerating the identification of novel bioactive compounds. frontiersin.org These approaches have been applied to study this compound and its analogues, providing valuable insights into their mechanism of action.

One prominent example is the use of pharmacophore modeling to investigate this compound and cabenegrin A-II as potential inhibitors of snake venom toxins. nih.govresearchgate.net A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. slideshare.net In this study, a common feature pharmacophore model was developed based on the structures of known antivenom compounds, including the cabenegrins. nih.gov This model, which includes features like hydrogen bond acceptors, donors, and hydrophobic areas, was then used to screen databases for new potential inhibitors. nih.gov

Other powerful computational techniques employed in SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a ligand (like this compound) when bound to a target protein, helping to visualize key interactions and estimate binding affinity. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of ligand-protein complexes and understand the dynamic nature of their interactions. frontiersin.organl.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models (both 2D and 3D) establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms are increasingly used to analyze large datasets of molecular structures and biological activities to identify key features for a pharmacophore, predict the bioactivity of new compounds, and even generate novel molecular structures with desired properties while considering stereochemistry. mdpi.comnih.govresearchgate.net

These computational approaches allow for the high-throughput virtual screening of vast compound libraries and provide a rational basis for prioritizing which analogues to synthesize and test experimentally, thereby reducing the time and cost associated with drug discovery. frontiersin.org

Future Perspectives and Research Trajectories for Cabenegrin A I

Development of Novel Synthetic Routes for Enhanced Yields and Scalability

The total synthesis of (-)-cabenegrin A-I has been successfully achieved, providing a crucial foundation for its further investigation. researchgate.netsemanticscholar.orgresearchgate.net These initial synthetic routes, while demonstrating the feasibility of producing the molecule in a laboratory setting, have highlighted the need for more efficient and scalable methods. The acquisition of Cabenegrin A-I from its natural sources is often problematic due to low abundance and the presence of impurities. unizik.edu.ng

Identification of Specific Molecular Targets and Signaling Pathways

The primary reported mechanism of action for this compound is its ability to neutralize the toxic effects of snake venom, particularly from the Bothrops genus. academicjournals.org This anti-venom activity is attributed to the inhibition of various enzymes present in the venom, including phospholipase A2 (PLA2), metalloproteinases, and serine proteinases. taylorfrancis.comdokumen.pub These enzymes are responsible for many of the pathological effects of snake envenomation, such as myotoxicity, proteolysis, and coagulopathy. taylorfrancis.com

While the inhibitory effects on these venom enzymes are established, the precise molecular interactions and the specific signaling pathways modulated by this compound remain to be fully elucidated. Future research should aim to identify the specific binding sites of this compound on these target enzymes and to understand the kinetics of this inhibition. Investigating the broader effects of this compound on cellular signaling pathways, beyond its immediate anti-venom action, could reveal novel therapeutic applications. For instance, given that enzymes like PLA2 and metalloproteinases are also implicated in inflammatory processes and cancer, exploring the activity of this compound in these contexts could be a fruitful area of investigation.

| Enzyme Class | Function in Snake Venom | Potential Therapeutic Implication of Inhibition |

| Phospholipase A2 (PLA2) | Myotoxicity, inflammation, neurotoxicity | Anti-inflammatory, neuroprotective |

| Metalloproteinases | Hemorrhage, tissue necrosis | Anti-hemorrhagic, tissue protection |

| Serine Proteinases | Coagulation disturbances, fibrinogenolysis | Anticoagulant, prevention of thrombosis |

Advanced Mechanistic Studies using Multi-omics Approaches

To date, there is a notable absence of published research employing multi-omics approaches to investigate the biological effects of this compound. Techniques such as proteomics, transcriptomics, and metabolomics offer powerful, unbiased methods to comprehensively map the molecular changes induced by a compound in a biological system.

Future studies should leverage these technologies to gain a deeper understanding of the mechanism of action of this compound. For example, proteomics could be used to identify the full range of proteins that interact with this compound in venom and in affected tissues. Transcriptomics could reveal changes in gene expression in response to this compound treatment, providing insights into the cellular pathways it modulates. dntb.gov.uaresearchgate.net Metabolomics could identify metabolic alterations, offering a functional readout of the compound's effects. dntb.gov.ua Integrating data from these different "omics" layers will be crucial for constructing a comprehensive picture of the biological activity of this compound and for identifying potential new therapeutic targets and applications.

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery and development is rapidly expanding, and these technologies hold significant promise for advancing research on this compound. One computational study has already utilized molecular docking to investigate the interaction of this compound with a dengue virus protease, suggesting its potential as an antiviral agent. pjps.pk

Future research can significantly expand on this by using AI and ML for:

Novel Analogue Prediction: Generative AI models can be trained on the structure of this compound and other pterocarpans to design novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. unizik.edu.ng These models can explore a vast chemical space to identify promising new molecules for synthesis and testing.

Mechanism Elucidation: Machine learning algorithms can be used to analyze complex biological data, such as that generated from multi-omics studies, to identify patterns and correlations that may not be apparent through traditional analysis. This can help to elucidate the mechanism of action of this compound and to identify its molecular targets and affected signaling pathways.

Predictive Toxicology: AI models can be developed to predict the potential toxicity of this compound and its analogues, helping to prioritize the most promising and safest candidates for further development.

Preclinical Development of this compound-Based Research Tools and Candidate Molecules

Currently, the preclinical development of this compound has been almost exclusively focused on its application as an anti-venom agent. There is a significant opportunity to expand its preclinical evaluation into other therapeutic areas, as well as to develop this compound-based molecules as research tools.

Future directions in this area should include:

Development of Synthetic Analogues: Based on the insights gained from medicinal chemistry and computational studies, a library of this compound analogues should be synthesized. researchgate.netufc.br These analogues can be designed to probe the structure-activity relationship of the molecule and to optimize its properties for specific therapeutic applications.

In Vitro and In Vivo Pharmacological Profiling: this compound and its promising analogues should be subjected to a comprehensive panel of in vitro and in vivo pharmacological assays to evaluate their efficacy and safety in models of various diseases, such as inflammation, cancer, and viral infections.

Development of Research Probes: Labeled versions of this compound (e.g., fluorescent or biotinylated) could be synthesized to serve as chemical probes for identifying its direct molecular targets in cells and tissues. These tools would be invaluable for mechanistic studies.

The development of this compound-based research tools and the exploration of its therapeutic potential beyond its anti-venom activity represent exciting and largely untapped areas of research that could lead to the discovery of novel medicines.

Q & A

Q. How is Cabenegrin A-I structurally characterized, and what analytical techniques are recommended for its identification?

this compound, a flavonoid derivative, is identified via high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key proton and carbon signals (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl groups) should align with flavonoid substructures . For purity assessment, HPLC with UV-Vis detection at 280 nm is recommended, as flavonoids exhibit strong absorbance in this range. Compare spectral data with published libraries to confirm identity .

Q. What biological activities are associated with this compound, and how can researchers validate these claims experimentally?

this compound exhibits antioxidant and anti-inflammatory properties, as demonstrated in in vitro assays. For antioxidant validation:

- Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC50 values compared to standards like ascorbic acid.

- For anti-inflammatory activity, measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophage models (e.g., RAW 264.7 cells) . Include positive controls and triplicate experiments to ensure reproducibility .

Q. What are the best practices for isolating this compound from natural sources?

Isolation typically involves:

- Extraction : Use methanol or ethanol (70–80%) for flavonoid solubility.

- Fractionation : Partition with ethyl acetate or n-butanol to concentrate flavonoids.

- Chromatography : Employ column chromatography (e.g., Sephadex LH-20) followed by preparative HPLC for purification . Document solvent ratios and temperature conditions to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design. Mitigate this by:

- Standardizing assay protocols (e.g., cell lines, incubation times).

- Reporting negative controls and solvent effects (e.g., DMSO concentrations).

- Conducting meta-analyses of existing data to identify trends or outliers . For example, discrepancies in IC50 values may stem from differences in cell viability assays (MTT vs. resazurin) .

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects, and how can these be investigated?

Proposed mechanisms include NF-κB pathway inhibition or MAP kinase modulation. Methodological approaches:

- Gene expression : Use qRT-PCR to measure TNF-α, IL-6, and IL-1β levels.

- Protein analysis : Perform Western blotting for phosphorylated IκBα or p65.

- Silencing experiments : Apply siRNA targeting NF-κB to confirm pathway involvement . Validate findings with dose-response curves and pathway-specific inhibitors .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Low bioavailability in flavonoids is common due to poor solubility and rapid metabolism. Solutions include:

- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance solubility.

- Prodrug synthesis : Modify hydroxyl groups with acetyl or glycosyl moieties.

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to track absorption and half-life .

Methodological Recommendations

- Experimental Design : Use factorial designs to test multiple variables (e.g., concentration, incubation time) .

- Data Analysis : Apply ANOVA for multi-group comparisons and Cohen’s d for effect size in bioactivity studies .

- Ethical Compliance : Obtain ethics approval for in vivo studies and disclose conflicts of interest .

For further guidance on formulating hypotheses or accessing datasets, consult institutional repositories or submit data requests per Cambridge University Press guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.